4,8-Dichloro-2,3-dimethylquinoline
Overview
Description
4,8-Dichloro-2,3-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H9Cl2N It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 8th positions and two methyl groups at the 2nd and 3rd positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-2,3-dimethylquinoline typically involves the chlorination of 2,3-dimethylquinoline. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2,3-dimethylquinoline is treated with phosphorus oxychloride, resulting in the substitution of hydrogen atoms with chlorine atoms at the 4th and 8th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction mixture is typically purified through crystallization or distillation to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-2,3-dimethylquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 8th positions are susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines and thiols can replace the chlorine atoms, leading to the formation of substituted quinoline derivatives.
Oxidation: The methyl groups at the 2nd and 3rd positions can undergo oxidation reactions, resulting in the formation of carboxylic acids or aldehydes.
Reduction: The quinoline ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Hydrogenated quinoline derivatives.
Scientific Research Applications
4,8-Dichloro-2,3-dimethylquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their potential use in drug development. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for designing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-2,3-dimethylquinoline depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or DNA, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In medicinal chemistry, the compound’s derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating specific biochemical pathways.
Comparison with Similar Compounds
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions. It is used as an intermediate in the synthesis of antimalarial drugs.
2,3-Dimethylquinoline: Lacks chlorine atoms, making it less reactive in nucleophilic substitution reactions.
4-Chloro-2,8-dimethylquinoline: Similar but with only one chlorine atom at the 4th position.
Uniqueness: 4,8-Dichloro-2,3-dimethylquinoline is unique due to the presence of two chlorine atoms and two methyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective nucleophilic substitution and its potential biological applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
4,8-dichloro-2,3-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-7(2)14-11-8(10(6)13)4-3-5-9(11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSOIOGNAHLZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-46-9 | |
Record name | 4,8-dichloro-2,3-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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